

# ARRY-371797: Clinical Development in LMNA-Related Dilated Cardiomyopathy

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Compound of Interest				
Compound Name:	ARRY-371797			
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**ARRY-371797** was investigated as a potential treatment for the rare and severe genetic condition, LMNA-related DCM. The clinical development program included a Phase 2 trial and a subsequent Phase 3 trial (REALM-DCM).

### Phase 2 Clinical Trial (NCT02057341)

The Phase 2 study was an open-label, non-randomized trial that showed initial promise.[1][2][3] Twelve patients with symptomatic LMNA-related DCM were enrolled and received **ARRY-371797** at doses of 100 mg or 400 mg twice daily for 48 weeks.[1][3] The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[1][3]

### Key Findings:

- At week 12, there was a mean increase of 69 meters in the 6MWT distance from baseline.[1]
   [3]
- A reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP)
  was observed, with the median concentration declining from 1409 pg/mL at baseline to 848
  pg/mL at week 12.[1][3]
- Left ventricular ejection fraction (LVEF) remained stable at 12 weeks.[1]
- The treatment was generally well-tolerated.[1][3]



### Phase 3 Clinical Trial (REALM-DCM - NCT03439514)

Following the encouraging Phase 2 results, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial, REALM-DCM, was initiated.[4][5][6] The trial enrolled 77 patients with symptomatic LMNA-related DCM who were randomized to receive either **ARRY-371797** 400 mg twice daily or a placebo.[4][5] The primary outcome was the change from baseline in 6MWT distance at week 24.[4][5]

However, the REALM-DCM trial was terminated early due to futility based on a planned interim analysis.[4][5] The study did not show a significant difference between the **ARRY-371797** and placebo groups for the primary and secondary endpoints.[4]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the ARRY-371797 clinical trials.

Table 1: ARRY-371797 Phase 2 Trial Results (NCT02057341)[1][2][3]

Parameter	Baseline (Median)	Week 12 Change from Baseline
Number of Patients	12	-
6-Minute Walk Test (6MWT) Distance	314 m	Mean increase of 69 m
NT-proBNP Concentration	1409 pg/mL	Median decrease to 848 pg/mL
Left Ventricular Ejection Fraction (LVEF)	Stable	Stable

Table 2: **ARRY-371797** Phase 3 Trial (REALM-DCM) Results (NCT03439514)[4][5]



Parameter	ARRY-371797 (n=40)	Placebo (n=37)	p-value
Change in 6MWT Distance at Week 24 (Median)	Not statistically significant from placebo	Not statistically significant from ARRY- 371797	>0.05
Change in KCCQ Physical Limitation Score at Week 24	Not statistically significant from placebo	Not statistically significant from ARRY- 371797	>0.05
Change in KCCQ Total Symptom Score at Week 24	Not statistically significant from placebo	Not statistically significant from ARRY- 371797	>0.05
Change in NT-proBNP Concentration at Week 24	Not statistically significant from placebo	Not statistically significant from ARRY- 371797	>0.05

## Comparison with Standard of Care for LMNA-Related DCM

There is no specific approved therapy for LMNA-related DCM. The current standard of care focuses on managing the symptoms of heart failure and preventing sudden cardiac death.[7][8] This typically includes:

- Pharmacological therapies:
  - Beta-blockers: To reduce heart rate and blood pressure.[8]
  - ACE inhibitors or ARBs: To relax blood vessels and reduce strain on the heart.[8]
  - Diuretics: To manage fluid retention.[8]
- Cardiac devices:
  - Implantable Cardioverter-Defibrillators (ICDs): To prevent sudden cardiac death from lifethreatening arrhythmias.[7][8]



- Pacemakers: For patients with significant heart block.[8]
- Heart transplantation: For patients with end-stage heart failure.[9]

Direct comparative clinical trial data between **ARRY-371797** and these standard-of-care treatments in the LMNA-related DCM population are not available. The REALM-DCM trial was conducted with patients already on background standard-of-care therapy.[10]

## **Comparison with Other p38 MAPK Inhibitors**

The development of p38 MAPK inhibitors has been challenging across various indications, with many candidates failing to demonstrate sufficient efficacy or encountering safety issues in clinical trials. The experience with **ARRY-371797** aligns with this broader trend.

Table 3: Comparison of Selected p38 MAPK Inhibitors in Clinical Trials



Drug Name	Indication(s) Studied	Key Clinical Trial Findings	Status
VX-702	Rheumatoid Arthritis	Showed modest and transient improvements in ACR20 response rates and inflammatory biomarkers. Did not achieve statistically significant primary endpoints in Phase 2 trials.[11][12]	Development for RA not pursued.
SCIO-469	Rheumatoid Arthritis, Acute Pain	In RA, showed no significant efficacy compared to placebo in a 24-week study.  [13] In acute postsurgical dental pain, it demonstrated analgesic effects.[14]	Development for RA halted.
Dilmapimod (SB- 681323)	Neuropathic Pain, COPD, Severe Trauma	Showed a statistically significant reduction in pain scores in a small study of neuropathic pain.[15] In COPD, it reduced systemic inflammation biomarkers.[16][17] Well-tolerated in severe trauma patients.[18]	Investigational.

## **Experimental Protocols**



Detailed methodologies for the key experiments cited are crucial for the interpretation of the clinical trial data.

## 6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes. It is a common endpoint in cardiovascular and pulmonary clinical trials to assess functional capacity.

### Standardized Protocol:[19][20][21][22]

- Preparation: The test is conducted indoors in a quiet, long corridor with a marked track.
   Patients should rest for at least 10 minutes before the test. Comfortable clothing and appropriate footwear are required.
- Instructions: The patient is instructed to walk as far as possible for six minutes, back and forth along the marked course, without running or jogging. They are permitted to slow down, stop, and rest if necessary, but the timer continues.
- Monitoring: A trained technician monitors the patient, providing standardized encouragement at specific intervals. Oxygen saturation and heart rate may be monitored.
- Measurement: The total distance walked in six minutes is recorded to the nearest meter.

# N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement

NT-proBNP is a biomarker used in the diagnosis and prognosis of heart failure. Its levels in the blood increase when the heart is under stress.

#### General Protocol:

- Sample Collection: A blood sample is collected from the patient.
- Assay: The concentration of NT-proBNP in the plasma or serum is measured using a validated immunoassay. These assays are typically automated and performed in a clinical laboratory.



• Interpretation: The results are interpreted in the context of the patient's clinical presentation and other diagnostic findings. Elevated levels are indicative of heart failure.[23]

## Kansas City Cardiomyopathy Questionnaire (KCCQ)

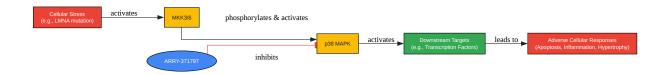
The KCCQ is a 23-item, self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, quality of life, and social interference due to heart failure.[24][25][26]

#### Administration Protocol:

- Questionnaire: The patient is provided with the KCCQ and asked to answer all 23 questions based on their experiences over the preceding two weeks.[27]
- Scoring: The responses are used to calculate scores for several domains, as well as an overall summary score, ranging from 0 to 100, with higher scores indicating better health status.[24][26]

# Signaling Pathway and Experimental Workflow Diagrams

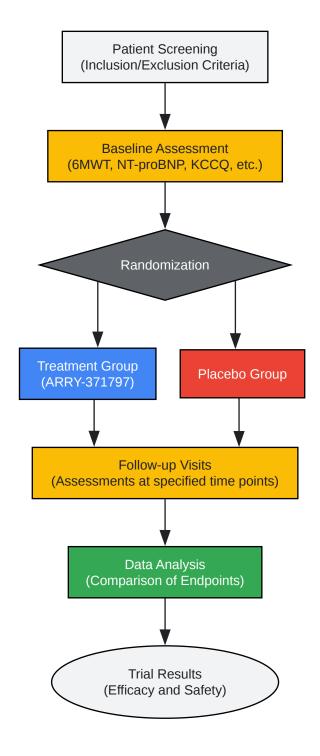
The following diagrams illustrate the p38 MAPK signaling pathway targeted by **ARRY-371797** and a typical clinical trial workflow.



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Caption: p38 MAPK signaling pathway and the inhibitory action of ARRY-371797.





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Caption: A simplified workflow for a randomized, placebo-controlled clinical trial.

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